Cas no 1804702-76-8 (4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine)

4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine structure
1804702-76-8 structure
Product Name:4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine
CAS No:1804702-76-8
MF:C8H10F2N2O
MW:188.174608707428
CID:4847807
Update Time:2025-09-19

4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine
    • Inchi: 1S/C8H10F2N2O/c1-13-7-5(4-11)2-3-12-6(7)8(9)10/h2-3,8H,4,11H2,1H3
    • InChI Key: SZWYDWRJOODEPX-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C=CN=1)CN)OC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 157
  • XLogP3: 0.3
  • Topological Polar Surface Area: 48.1

4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029076445-250mg
4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine
1804702-76-8 97%
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$484.80 2022-04-01
Alichem
A029076445-500mg
4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine
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Additional information on 4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine

Professional Introduction to 4-(Aminomethyl)-2-(difluoromethyl)-3-methoxypyridine (CAS No. 1804702-76-8)

4-(Aminomethyl)-2-()-3-) is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 1804702-76-8, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including an moiety, a substituent, and a backbone, makes it a versatile building block for synthetic chemists and pharmacologists.

The group in 4-()-2-()-3-) introduces a nucleophilic site that can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions. This feature is particularly valuable in the synthesis of more complex molecules, where the group can serve as a handle for further functionalization. The substituent, on the other hand, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. Its electron-withdrawing nature can also influence the electronic properties of the molecule, making it useful in designing molecules with specific pharmacological profiles.

The core of 4-()-2-()-3-) provides a stable aromatic framework that is commonly found in many biologically active compounds. Pyridine derivatives are well-documented for their role in various pharmacological applications, including antiviral, antibacterial, and anticancer agents. The methoxy group attached to the pyridine ring further modulates the electronic and steric properties of the molecule, contributing to its overall activity.

In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting specific biological pathways. 4-(< stronaminomethyl stron >)-2-(< strondifluoromethyl stron >)-3-< stron methoxypyridine stron >) has emerged as a promising candidate in this context. Its unique structural features make it an excellent scaffold for designing molecules that can interact with biological targets with high specificity and affinity. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases and enzymes involved in cancer progression. The ability to modulate these targets is crucial for developing effective anti-cancer therapies.

The synthesis of 4-(< stronaminomethyl stron >)-2-(< strondifluoromethyl stron >)-3-< stron methoxypyridine stron >) involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the < strondifluoromethyl stron > group often presents challenges due to its reactivity and sensitivity to various conditions. However, advances in synthetic methodologies have made it possible to incorporate this moiety efficiently into the molecular framework. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in achieving this goal.

The pharmaceutical industry has shown significant interest in exploring the potential of 4-(< stronaminomethyl stron >)-2-(< strondifluoromethyl stron >)-3-< stron methoxypyridine stron >) for drug development. Its structural features make it an attractive candidate for further derivatization to create novel therapeutic agents with improved pharmacokinetic properties. Additionally, computational modeling and virtual screening techniques have been employed to identify potential lead compounds derived from this scaffold. These approaches have accelerated the discovery process by allowing researchers to predict the binding affinity and efficacy of various derivatives before conducting costly experimental trials.

The role of 4-(< stronaminomethyl stron >)-2-(< strondifluoromethyl stron >)-3-< stron methoxypyridine stron >) extends beyond its use as a synthetic intermediate. It has also been investigated for its potential applications in materials science and agrochemicals. The unique electronic properties of its structure make it a valuable component in designing advanced materials with specific functionalities. Furthermore, its ability to interact with biological targets suggests that it could be used in developing new pesticides and herbicides that are more effective and environmentally friendly.

In conclusion, 4-(< strongaminomethyl strong >)-2-(< strongdifluoromethyl strong >)-3-< strongmethoxypyridine strong >) (CAS No. 1804702-76-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. The ongoing research into this compound highlights its importance as a building block for future drug discovery efforts.

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